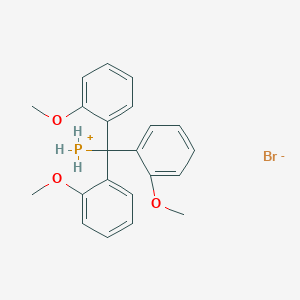![molecular formula C11H14O2 B14599174 Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)- CAS No. 61248-96-2](/img/structure/B14599174.png)
Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((3,5-dimethylphenoxy)methyl)oxirane is an organic compound with a unique structure that includes an oxirane ring and a 3,5-dimethylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((3,5-dimethylphenoxy)methyl)oxirane typically involves the reaction of 3,5-dimethylphenol with an epoxide precursor under basic conditions. One common method is the reaction of 3,5-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of ®-2-((3,5-dimethylphenoxy)methyl)oxirane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-2-((3,5-dimethylphenoxy)methyl)oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under mild conditions to open the oxirane ring.
Major Products Formed
Oxidation: Diols or other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Amino alcohols or thioethers, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-2-((3,5-dimethylphenoxy)methyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-((3,5-dimethylphenoxy)methyl)oxirane involves its interaction with molecular targets through the oxirane ring. The ring can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or other proteins, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-((3,5-dimethylphenoxy)methyl)oxirane: The enantiomer of the compound, which may have different biological activities.
3,5-dimethylphenoxyacetic acid: A related compound with a similar phenoxy group but lacking the oxirane ring.
Epichlorohydrin: A precursor used in the synthesis of ®-2-((3,5-dimethylphenoxy)methyl)oxirane.
Uniqueness
®-2-((3,5-dimethylphenoxy)methyl)oxirane is unique due to its specific stereochemistry and the presence of both the oxirane ring and the 3,5-dimethylphenoxy group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
61248-96-2 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
(2R)-2-[(3,5-dimethylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C11H14O2/c1-8-3-9(2)5-10(4-8)12-6-11-7-13-11/h3-5,11H,6-7H2,1-2H3/t11-/m0/s1 |
Clave InChI |
ALJXKSOYHMOQSF-NSHDSACASA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)OC[C@H]2CO2)C |
SMILES canónico |
CC1=CC(=CC(=C1)OCC2CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



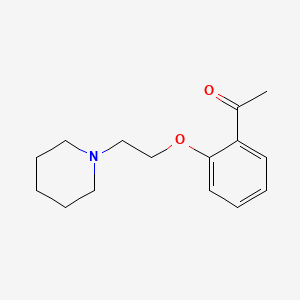
![3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14599119.png)

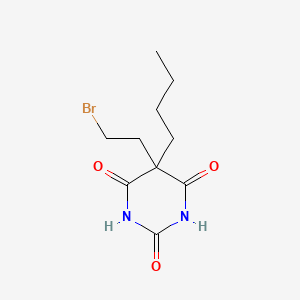
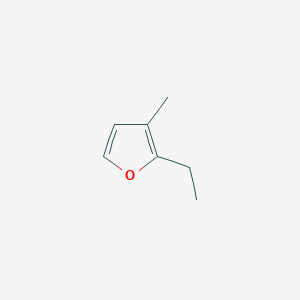

![(2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14599146.png)
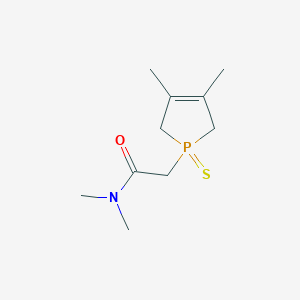
![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate](/img/structure/B14599168.png)
![4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14599181.png)
